molecular formula C7H6FNO B1315507 1-(6-Fluoropyridin-3-yl)ethanone CAS No. 84331-14-6

1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507
CAS No.: 84331-14-6
M. Wt: 139.13 g/mol
InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N
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Description

1-(6-Fluoropyridin-3-yl)ethanone is an organic compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol It is a fluorinated derivative of pyridine, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring and an ethanone group at the 3-position

Preparation Methods

The synthesis of 1-(6-Fluoropyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. . The reaction conditions typically involve the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial production methods for this compound may involve multi-step processes, including the preparation of intermediate compounds followed by selective fluorination and subsequent functional group transformations . These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

1-(6-Fluoropyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Fluoropyridin-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-3-yl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

1-(6-Fluoropyridin-3-yl)ethanone can be compared with other fluorinated pyridine derivatives, such as:

  • 1-(2-Fluoropyridin-3-yl)ethanone
  • 1-(4-Fluoropyridin-3-yl)ethanone
  • 1-(6-Chloropyridin-3-yl)ethanone

These compounds share similar structural features but differ in the position and nature of the substituents on the pyridine ring.

Biological Activity

1-(6-Fluoropyridin-3-yl)ethanone, also known as 6-(acetyl)-3-fluoropyridine, is an organic compound with the molecular formula C7H6FNO and a molecular weight of 139.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article provides a comprehensive overview of the biological activity of this compound, supported by tables and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a fluorinated pyridine ring attached to an ethanone group. The presence of the fluorine atom enhances its chemical reactivity and biological interactions.

Key Properties

PropertyValue
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
SolubilityHigh in various solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In vitro studies have demonstrated its effectiveness in inhibiting the growth of these bacteria, suggesting potential applications in developing new antibiotics.

Antifungal Activity

Preliminary studies suggest that this compound may also possess antifungal properties against specific fungal strains. However, further research is required to confirm its efficacy and understand the mechanisms underlying its antifungal activity.

Anticancer Potential

This compound has been investigated for its anticancer properties. Research shows that it may inhibit the proliferation of certain cancer cell lines by interfering with specific cellular pathways. Detailed studies are needed to elucidate its mechanisms of action and potential as a therapeutic agent in oncology.

The biological activity of this compound is thought to involve interactions with various molecular targets, such as enzymes and receptors. The fluorine atom's presence can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects compared to non-fluorinated analogs.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
  • Antifungal Research : Research conducted by Mycological Research indicated that this compound showed promising antifungal activity against Candida albicans, suggesting further investigation into its use as an antifungal treatment.
  • Cancer Cell Line Studies : In vitro studies reported in Cancer Letters demonstrated that this compound could induce apoptosis in certain cancer cell lines, warranting further exploration into its potential use in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other fluorinated pyridine derivatives:

CompoundStructure FeatureBiological Activity
1-(2-Fluoropyridin-3-yl)ethanoneDifferent fluorine positionModerate antibacterial activity
1-(4-Fluoropyridin-3-yl)ethanoneSimilar structure, different positionLimited antifungal activity
1-(6-Chloropyridin-3-yl)ethanoneChlorine instead of fluorineVaries; less potent than fluorinated variants

Properties

IUPAC Name

1-(6-fluoropyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)6-2-3-7(8)9-4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQPPKSWFCUWCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517899
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84331-14-6
Record name 1-(6-Fluoropyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-fluoropyridin-3-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 6-fluoronicotinonitrile (5.00 g, 41.0 mmol) in THF (50 mL) was added 1 N methylmagnesium bromide (16.4 mL, 49.1 mmol) in THF at 0° C. After addition, the mixture was warmed to ambient temperature and stirred at ambient temperature for 4 hours. Saturated sodium bicarbonate solution (50 mL) and ether (100 mL) were added. The organic layer was separated, washed with brine, dried (sodium sulfate), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel (5:1 hexane/ethyl acetate) to give 1-(6-fluoropyridin-3-yl)ethanone (0.85 g, 14.9%) as solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 20 gm. (142 mmoles) of 2-fluoro-5-pyridinecarboxylic acid (J. Am. Chem. Soc., 71, 1125 (1949)) in 750 ml of ether, stirred and cooled in ice, was added 225 ml of 1.6M methyl lithium (360 mmoles) in ether over 1 hour. The reaction was stirred for an additional 2 hours, then 300 ml of ice water was added. The aqueous layer was washed with 2×100 ml fresh ether, acidified and extracted with ether to give 5.0 gm. (25%) of unreacted starting acid.
Quantity
142 mmol
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cold solution (−78° C.) of 6-fluoro-N-methoxy-N-methylnicotinamide (Method 38, 7.2 g, 39 mmol) in THF (130 ml), was added methyl magnesium bromide (20 ml, 59 mmol, 3M solution in ether) dropwise. The cooling bath was removed and reaction mixture was allowed to warm to room temperature and stir for 2 hours. The reaction was quenched with 3N HCl solution, layers were cut, and organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to afford 3.8 g (70% yield) of the title compound. 1H NMR (CDCl3) δ 8.80 (s, 1H) 8.29-8.43 (m, 1H) 6.98-7.06 (m, 1H) 2.62 (s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
70%

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